molecular formula C20H22N2O4S B2423322 2-(4-(isopropylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1206987-46-3

2-(4-(isopropylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2423322
CAS No.: 1206987-46-3
M. Wt: 386.47
InChI Key: PDLMITSCPFHXQP-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic small molecule designed for preclinical oncological research and drug discovery. This compound features a tetrahydroquinolin-2-one scaffold, a structure recognized for its significant biological activity and presence in compounds with demonstrated antiproliferative properties . The molecular design, which incorporates an acetamide linker and an isopropylsulfonylphenyl moiety, is characteristic of ligands investigated for targeting key cellular pathways. Similar N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide derivatives have shown potent and selective antiproliferative activity against a panel of human cancer cell lines in scientific studies, with one closely related compound exhibiting an IC50 value of 0.6 μM against nasopharyngeal carcinoma cells and causing cell cycle arrest in the S-phase . The specific substitution pattern on this core structure suggests potential for interaction with enzyme targets like cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancers . This product is provided exclusively for further in vitro experimentation to elucidate mechanisms of action, structure-activity relationships, and for the development of novel therapeutic agents. It is supplied as a high-purity solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13(2)27(25,26)17-7-3-14(4-8-17)11-20(24)21-16-6-9-18-15(12-16)5-10-19(23)22-18/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLMITSCPFHXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Isopropylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, with the CAS number 1206987-46-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C20_{20}H22_{22}N2_2O4_4S
  • Molecular Weight : 386.5 g/mol

The compound's biological activity can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the isopropylsulfonyl group and the tetrahydroquinoline moiety suggests potential interactions with enzymes involved in pain and inflammation pathways.

Antinociceptive Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antinociceptive effects. For instance:

  • Analgesic Testing : In animal models, compounds with similar structures have been tested using the writhing test and hot plate test. These tests measure the compound's ability to reduce pain responses.
    • Findings : Compounds demonstrated varying degrees of analgesic activity, with some derivatives showing efficacy comparable to established analgesics like celecoxib .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored extensively:

  • COX Inhibition : Some derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain oxazolones were reported to have IC50 values lower than celecoxib .
  • Molecular Docking Studies : Computational studies have suggested that these compounds may effectively bind to COX-2 and other inflammatory mediators .

Toxicological Profile

The safety profile of this compound has been assessed through acute toxicity tests:

  • Acute Toxicity Assessment : Studies following OECD guidelines indicated low toxicity levels in tested animal models. Histopathological examinations did not reveal significant adverse effects on vital organs .

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameCAS NumberMolecular WeightAnalgesic Activity (IC50)COX Inhibition
This compound1206987-46-3386.5 g/molTBDTBD
Celecoxib169590-42-5381.4 g/mol0.05 μMYes
Oxazolones DerivativeTBDTBD<0.024 μMYes

Case Studies

Several case studies have highlighted the effectiveness of structurally related compounds in treating pain and inflammation:

  • Study on Analgesic Effects : A recent study demonstrated that a related compound significantly reduced pain responses in mouse models when administered at various dosages .

Preparation Methods

Domino Cyclization-Oxidation Approaches

Domino reactions offer a streamlined route to tetrahydroquinolinones. A representative method involves:

  • Friedel-Crafts Alkylation : Reacting aniline derivatives with α,β-unsaturated ketones under acidic conditions to form the tetrahydroquinoline skeleton.
  • Oxidation : Using potassium permanganate or oxone to convert the cyclic amine to the ketone.

Example Protocol

  • Reactants : 4-Methoxyaniline and methyl vinyl ketone.
  • Conditions : HCl (cat.), ethanol, reflux (12 h).
  • Oxidation : KMnO₄ in acetone/H₂O (0°C → rt, 4 h).
  • Yield : 58–72%.

Reductive Amination Pathways

Alternative routes employ reductive amination of keto-anilines:

  • Condensation : 6-Nitro-1-indanone with ammonium acetate.
  • Reduction : H₂/Pd-C or NaBH₄ to form the tetrahydroquinoline.
  • Oxidation : DDQ or MnO₂ to introduce the 2-oxo group.

Key Data

Step Reagent Yield (%)
Condensation NH₄OAc, EtOH 65
Reduction (H₂/Pd-C) H₂ (1 atm) 78
Oxidation (DDQ) CH₂Cl₂, rt 83

Preparation of 2-(4-(Isopropylsulfonyl)phenyl)acetic Acid

Sulfonation of Phenylacetic Acid Derivatives

  • Sulfonation :

    • Reactant : 4-Bromophenylacetic acid.
    • Sulfonylating Agent : Isopropylthiol + H₂O₂ (oxidative sulfonation).
    • Conditions : AcOH, 60°C, 6 h.
    • Yield : 68–74%.
  • Alternative Route :

    • Suzuki Coupling : 4-Boronophenylacetic acid with isopropylsulfonyl chloride.
    • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h).
    • Yield : 62%.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 8.4 Hz, 2H), 3.65 (s, 2H), 3.12 (septet, J = 6.8 Hz, 1H), 1.28 (d, J = 6.8 Hz, 6H).

Coupling Strategies for Amide Bond Formation

Carbodiimide-Mediated Coupling

  • Activation : 2-(4-(Isopropylsulfonyl)phenyl)acetic acid with EDCl/HOBt.
  • Coupling : React with 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine in DMF.
  • Conditions : RT, 12 h, N₂ atmosphere.
  • Yield : 75–82%.

Acid Chloride Method

  • Chlorination : SOCl₂, reflux (2 h).
  • Amidation : Add amine portion in THF with Et₃N.
  • Yield : 70–77%.

Comparative Data

Method Reagents Yield (%) Purity (HPLC)
EDCl/HOBt DMF, RT 82 98.5
Acid Chloride THF, Et₃N 77 97.8

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), EtOAc/hexane (1:1 → 3:1).
  • HPLC : C18 column, MeCN/H₂O (70:30), UV detection at 254 nm.

Spectroscopic Data

  • HRMS (ESI+) : m/z 427.1543 [M+H]⁺ (calc. 427.1548).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 172.1 (C=O), 141.2 (SO₂), 128.4–118.7 (Ar-C), 56.3 (CH₂), 34.1 (CH(CH₃)₂).

Optimization and Scale-Up Challenges

  • Solvent Effects : DMF improves coupling efficiency but complicates removal; switching to THF/EtOAc mixtures enhances scalability.
  • Epimerization Control : Maintaining reaction temperatures below 25°C during amidation preserves stereochemical integrity.

Q & A

Q. What are the key steps for synthesizing 2-(4-(isopropylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how can purity be ensured?

  • Methodological Answer: The synthesis typically involves: (i) Sulfonylation of the phenyl group using isopropylsulfonyl chloride under basic conditions (pH 8–9) . (ii) Amide coupling between the sulfonylated phenylacetic acid derivative and the 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine via carbodiimide-mediated activation (e.g., EDC/HOBt) . (iii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Critical Parameters: Temperature control (<40°C during sulfonylation to avoid side reactions) and real-time monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data inconsistencies be addressed?

  • Methodological Answer:
  • 1H/13C NMR : Confirm regiochemistry of the isopropylsulfonyl and tetrahydroquinolinyl groups. For example, the sulfonyl group’s electron-withdrawing effect shifts adjacent protons downfield (δ 7.5–8.0 ppm) .
  • HRMS : Validate molecular weight (±2 ppm accuracy). Discrepancies in mass data may indicate residual solvents; use high-vacuum drying or preparative HPLC .
  • FT-IR : Ensure absence of unreacted amine (N-H stretch ~3300 cm⁻¹) or carboxylic acid (O-H ~2500 cm⁻¹) .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

  • Methodological Answer:
  • In vitro binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to screen for interactions with target proteins (e.g., kinases, GPCRs) .
  • Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for scale-up synthesis?

  • Methodological Answer:
  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfonylation vs. amidation) .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalyst loading. ICReDD’s workflow integrates ML with experimental validation to reduce trial-and-error .
  • Scale-up Simulation : Apply computational fluid dynamics (CFD) to model heat/mass transfer in batch reactors, minimizing hotspots during exothermic steps .

Q. How to resolve contradictions between in vitro activity and in vivo efficacy data?

  • Methodological Answer:
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum), membrane permeability (Caco-2 assay), and metabolic clearance using liver microsomes .
  • Metabolite Identification : LC-MS/MS to detect Phase I/II metabolites. For example, oxidative degradation of the isopropylsulfonyl group may reduce efficacy .
  • Dosing Regimen Optimization : Adjust administration frequency based on PK/PD modeling. Use nonlinear mixed-effects modeling (NONMEM) for interspecies scaling .

Q. What strategies improve selectivity for target proteins over off-target interactions?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., isopropylsulfonyl → methylsulfonyl) and evaluate IC50 shifts. Use X-ray crystallography to map binding pockets .
  • Proteome-wide Profiling : Employ chemical proteomics (e.g., affinity pulldown with biotinylated analogs) to identify off-targets .
  • QSAR Modeling : Train models on datasets combining molecular descriptors (e.g., LogP, polar surface area) and activity data to prioritize analogs .

Q. How to design experiments for detecting reactive intermediates during synthesis?

  • Methodological Answer:
  • In situ Monitoring : Use ReactIR to track transient intermediates (e.g., acyloxyborane in amidation) .
  • Trapping Experiments : Add scavengers (e.g., methanol for carbocations) and analyze by LC-MS. For example, trapped sulfonic acid intermediates confirm sulfonylation mechanism .
  • Isotopic Labeling : Synthesize 13C-labeled starting materials to trace reaction pathways via NMR .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

StepParameterOptimal RangeMonitoring Method
SulfonylationpH8.0–8.5pH stat
AmidationTemperature25–30°CInline FT-IR
PurificationSolvent Ratio (EtOAc:Hexane)3:7 → 1:1TLC (Rf = 0.3)

Q. Table 2. Troubleshooting Low Yield in Amidation Step

IssueRoot CauseSolution
Low ConversionPoor activation of carboxylic acidIncrease EDC/HOBt stoichiometry (1.5 eq.)
Side ProductsHydrolysis of active esterUse anhydrous solvents (e.g., DMF over THF)
ImpuritiesUnreacted starting materialOptimize gradient elution in HPLC

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